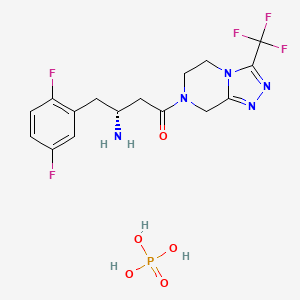
4-Desfluoro Sitagliptin
Descripción general
Descripción
4-Desfluoro Sitagliptin is a novel antidiabetic drug developed by Merck & Co. It is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used to treat type 2 diabetes by regulating blood glucose levels. The drug works by inhibiting the enzyme DPP-4, which breaks down the incretin hormones that control glucose production in the body. By inhibiting DPP-4, 4-Desfluoro Sitagliptin increases the amount of incretin hormones available, resulting in improved glucose control.
Aplicaciones Científicas De Investigación
Effective Delivery System
Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus . However, due to its short half-life, patients need to take a high dose of 50 mg twice per day . To improve the benefits of sitagliptin in patients, researchers have developed an effective delivery system using optimized mucoadhesive nanoparticles . This system has shown to enhance the effectiveness of sitagliptin .
Nanotechnology and Applied Nanosciences
The optimized sitagliptin nanoparticle sizes were between 350–950 nm, and the surfaces were smooth and nearly spherical in shape . The swelling of the nanoparticles is 168 ± 15% . The pattern of sitagliptin release from the mucoadhesive nanoparticles follows the Korsmeyer-Peppas model .
Tolerogenic Human Dendritic Cells
Sitagliptin, an anti-diabetic drug, is a dipeptidyl peptidase (DPP)-4/CD26 inhibitor with additional anti-inflammatory and immunomodulatory properties . Researchers have investigated the effect of sitagliptin on the differentiation and functions of human dendritic cells generated from monocytes (MoDCs) .
Immunoregulatory Cytokines
Sitagliptin-treated MoDCs were poorer allostimulators of T-cells in MoDC/T-cell co-culture and inhibited Th1 and Th17 but augmented Th2 and Treg responses . Tolerogenic properties of sitagliptin-treated MoDCs were additionally confirmed by an increased frequency of CD4+CD25+CD127- FoxP3+ Tregs and Tr1 cells (CD4+IL-10+FoxP3-) in MoDC/T-cell co-culture .
Glycemic Control
Sitagliptin is effective and tolerated for glycemic control . It has been extensively studied in clinical trials to investigate the molecular interaction with sitagliptin and type 2 diabetes enzyme (DPP-4) .
Renoprotective Effects
Sitagliptin has been studied for its renoprotective effects . It has been found to preserve β-cell function for as long as ten years in Japanese patients with T2DM without a history of CVD .
Mecanismo De Acción
Target of Action
4-Desfluoro Sitagliptin, like its parent compound Sitagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the degradation of several peptides that contain an alanine or proline at the penultimate position . By inhibiting DPP-4, Sitagliptin increases the activation and duration of action of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-induced insulin secretion .
Mode of Action
4-Desfluoro Sitagliptin inhibits DPP-4 activity, which slows the inactivation of incretins like GLP-1 . This leads to an increase in the active forms of these hormones, enhancing glucose-induced insulin secretion . The inhibition of DPP-4 activity by 4-Desfluoro Sitagliptin is associated with increased vagus nerve activity .
Biochemical Pathways
The inhibition of DPP-4 by 4-Desfluoro Sitagliptin affects several biochemical pathways. It increases the levels of peroxisome proliferator-activated receptor (PPAR)-α, PPAR-γ coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue (BAT), and of PPAR-α and UCP3 in skeletal muscle . These changes are associated with improved glucose tolerance and plasma insulin levels .
Pharmacokinetics
Sitagliptin, the parent compound of 4-Desfluoro Sitagliptin, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of Sitagliptin averaged 388 mL/min and was largely uninfluenced by the dose administered .
Result of Action
The inhibition of DPP-4 by 4-Desfluoro Sitagliptin results in several molecular and cellular effects. It leads to a decrease in the weight of white adipose tissue and serum levels of glucose, without influencing food intake . Additionally, it increases the levels of PPAR-α, PGC-1, and UCPs in BAT, and of PPAR-α and UCP3 in skeletal muscle .
Action Environment
The action of 4-Desfluoro Sitagliptin can be influenced by environmental factors such as diet. For instance, in mice with diet-induced obesity, treatment with 4-Desfluoro Sitagliptin dose-dependently decreased the weight of white adipose tissue and serum levels of glucose . The effects of 4-Desfluoro Sitagliptin on PPAR-α, PGC-1, and UCP levels were attenuated in melanocortin (MC)-4 receptor-deficient mice .
Propiedades
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMPNRCGWVMBY-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F5N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desfluoro Sitagliptin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





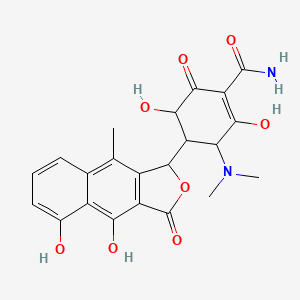



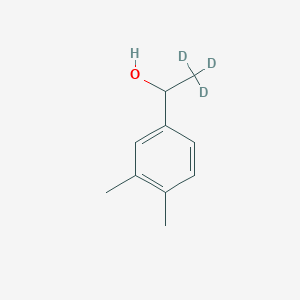
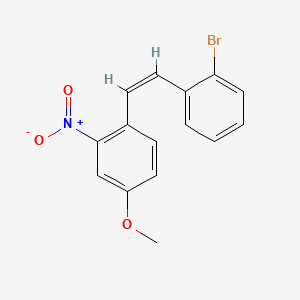
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
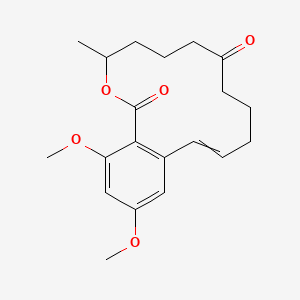

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
